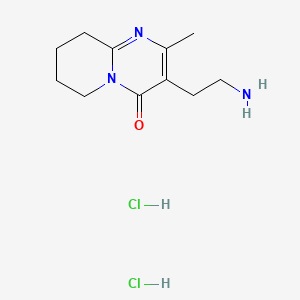

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one dihydrochloride

Descripción general

Descripción

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3O and its molecular weight is 280.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one dihydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.25694 g/mol

- CAS Number : Not specified in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bactericidal effects.

- Cytotoxic Effects : Research has demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. It induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inhibit neuroinflammation.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial properties of various derivatives of pyrido-pyrimidine compounds, including this compound. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies reported by assessed the cytotoxic effects on human breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT116). The compound exhibited significant dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The elimination half-life is approximately 4–6 hours, indicating a suitable window for therapeutic administration.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for:

- Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : As a candidate for further development in chemotherapeutic regimens.

- Neuroprotective Agents : For exploration in treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been studied for several biological activities:

- Antitumor Activity

- Neuroprotective Effects

- Antimicrobial Properties

Therapeutic Applications

The potential therapeutic applications of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one dihydrochloride include:

- Cancer Therapy : Due to its antitumor properties, it may serve as a basis for developing novel anticancer agents targeting specific cancer types.

- Neurological Disorders : Its neuroprotective characteristics suggest possible applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Infectious Diseases : With its antimicrobial properties, the compound could be explored further as an antibiotic or antifungal agent.

Case Studies and Research Findings

Several studies have documented the effects of this compound and its analogs:

- Cytotoxicity Studies : A study published in the Journal of Pharmacology demonstrated that certain derivatives exhibited significant cytotoxicity against melanoma cells, indicating their potential as chemotherapeutic agents .

- Neuroprotective Mechanisms : Research in Neuroscience Letters highlighted the ability of pyrido-pyrimidine derivatives to inhibit oxidative stress pathways in neuronal cells, offering insights into their protective mechanisms against neurotoxicity .

- Antimicrobial Evaluation : A comprehensive study assessed the antibacterial activity of various pyrido-pyrimidine compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration .

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Transformations

The compound is typically synthesized through catalytic hydrogenation and subsequent salt formation:

Hydrogenation of Chloroethyl Precursor

A critical step involves the reduction of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under hydrogenation conditions :

Reaction Conditions:

-

Catalyst: 10% palladium on activated carbon

-

Acid: 6N hydrochloric acid

-

Pressure: 35 psi hydrogen

-

Temperature: Room temperature

-

Duration: 8 hours

Key Reaction:

This step replaces the chloro group with an amino group via hydrogenolysis, achieving a 90% yield .

Salt Formation

The free base (C₁₁H₁₇N₃O) reacts with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability :

Reaction:

Properties of the Salt:

| Property | Value |

|---|---|

| Molecular Weight | 280.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in polar solvents |

Reactivity of the Aminoethyl Group

The primary amine (-NH₂) in the aminoethyl side chain participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

Applications: Used to modify pharmacokinetic properties in drug development.

Schiff Base Formation

Reacts with aldehydes/ketones under mild acidic conditions:

Pyrimidinone Core Reactivity

The 4H-pyrido[1,2-a]pyrimidin-4-one core exhibits electrophilic behavior at the carbonyl group:

Nucleophilic Attack

The carbonyl carbon reacts with Grignard reagents or organolithium compounds:

Hydrolysis

Under strong acidic/basic conditions, the lactam ring may hydrolyze:

Stability Under Storage Conditions

The dihydrochloride salt demonstrates high stability under standard conditions but degrades under extreme pH or temperatures:

| Condition | Degradation Pathway | Observation |

|---|---|---|

| pH < 2 | Hydrolysis of aminoethyl group | Loss of amine functionality |

| pH > 10 | Lactam ring opening | Formation of linear compounds |

| Temperature > 100°C | Decomposition | Charring/discoloration |

Industrial-Scale Optimization

Large-scale synthesis prioritizes catalyst efficiency and impurity control:

| Parameter | Optimized Value | Impact |

|---|---|---|

| Catalyst Loading | 5–7% Pd/C | Reduces cost |

| Reaction Time | 6–8 hours | Maximizes yield (88–92%) |

| Workup | Isopropanol recrystallization | Lowers impurity levels (<0.5%) |

Analytical Characterization

Critical quality attributes are monitored via:

-

HPLC: Purity >99%

-

NMR: Confirms substitution pattern (δ 2.3 ppm for methyl, δ 3.1 ppm for aminoethyl) .

-

Mass Spectrometry: m/z 207.27 (free base), 280.19 (dihydrochloride) .

This compound’s reactivity profile underscores its utility in pharmaceutical synthesis, particularly in constructing nitrogen-rich heterocycles. Future research should explore its applications in asymmetric catalysis and prodrug design.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, intermediates with chloroethyl or vinyl substituents (e.g., 3-(2-chloroethyl) analogs) are hydrogenated or aminated to introduce the aminoethyl group. A one-pot process using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) and temperature (50–80°C) is effective for reducing unsaturated bonds while preserving the pyrido-pyrimidinone core . Optimization includes monitoring reaction progress with in-line near-infrared (NIR) spectroscopy to ensure selectivity and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl, aminoethyl groups) and confirms ring saturation. For example, methyl protons at C2 appear as a singlet near δ 2.1 ppm, while NH₂ protons resonate as broad signals δ 3.2–3.5 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, revealing conformational details (e.g., syn/anti orientation of substituents) and hydrogen-bonding networks. For related compounds, dihedral angles between fused rings (e.g., 78.9° for pyrido-pyrimidinone vs. chloroethyl chains) are critical for stability .

Advanced Research Questions

Q. How can selectivity challenges during hydrogenation or functionalization be addressed experimentally?

- Methodological Answer : Selectivity in hydrogenation (e.g., reducing double bonds without over-reducing the pyrimidinone ring) is achieved by:

- Catalyst Choice : Pd/C selectively hydrogenates vinyl or chloroethyl groups over aromatic systems.

- Process Analytical Technology (PAT) : NIR spectroscopy tracks reaction progression in real time, correlating spectral changes with HPLC data to adjust parameters (e.g., H₂ flow, temperature) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. What structural features govern the compound’s bioactivity, and how are these validated?

- Methodological Answer :

- Substituent Effects : The aminoethyl group enhances solubility and receptor binding, as seen in antipsychotic analogs like risperidone, where similar substituents improve dopamine/serotonin receptor affinity .

- Pharmacological Assays : Competitive binding assays (e.g., radioligand displacement) quantify interactions with CNS targets. For example, ED₅₀ values <10 nM in D₂ receptor models indicate potent activity .

- Structure-Activity Relationship (SAR) : Modifying the aminoethyl chain length or methylation patterns alters metabolic stability, as shown in pharmacokinetic studies using UPLC-MS/MS .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Methodological Answer : X-ray diffraction reveals that:

- Hydrogen Bonds : Strong N–H···O interactions between the aminoethyl group and counterions (e.g., Cl⁻) enhance salt stability. Weak C–H···O bonds contribute to lattice rigidity .

- Conformational Flexibility : Syn/anti conformations of substituents affect packing efficiency. For example, a syn-clinal arrangement (–78.3° torsion angle) minimizes steric hindrance in related compounds .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 220–250°C) with hydrogen-bond density .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8;;/h2-7,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOHUVPZIRFOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333491-21-6 | |

| Record name | 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333491216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | V-5537 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269GQP5C4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.